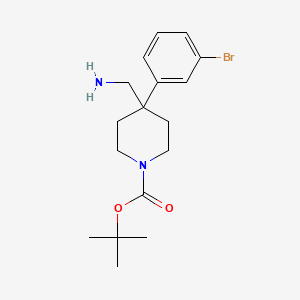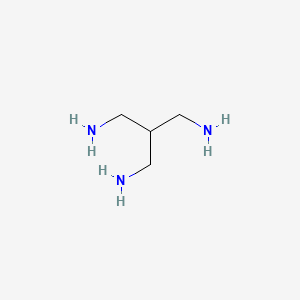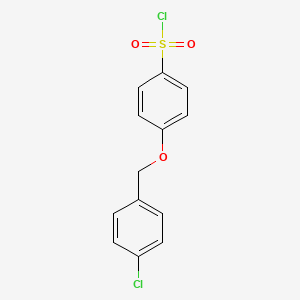
Tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Aminomethylation: The aminomethyl group is added through a reaction with formaldehyde and a suitable amine.
Carboxylation: The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce any imines formed during oxidation.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an amide, while substitution could produce a variety of functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a physiological response. The exact molecular targets and pathways would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like 4-phenylpiperidine and 4-(aminomethyl)piperidine share structural similarities.
Bromophenyl Compounds: 3-bromophenyl derivatives, such as 3-bromophenylamine, are chemically related.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H25BrN2O2 |
|---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3 |
InChI-Schlüssel |
GJKMILUWPPUVGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]-](/img/structure/B12119779.png)
![1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene](/img/structure/B12119787.png)


![2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid](/img/structure/B12119814.png)
![Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12119827.png)
![1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12119831.png)

![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)

